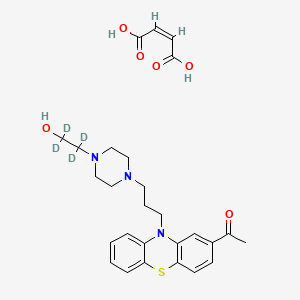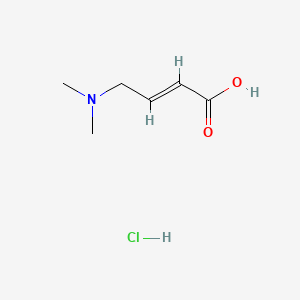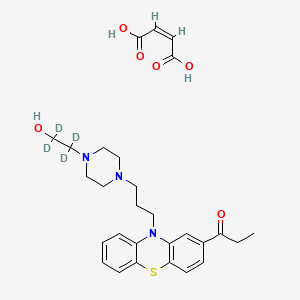
Sulfaquinoxaline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. This compound exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
Mécanisme D'action
Target of Action
Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .
Biochemical Pathways
This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .
Pharmacokinetics
The use of deuterium labeling in drug molecules like this compound is often employed to track and quantify these properties during drug development .
Result of Action
The primary result of this compound’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .
Analyse Biochimique
Cellular Effects
Sulfaquinoxaline, its parent compound, is known to have broad-spectrum antimicrobial activity, suggesting it can influence cellular functions in a variety of bacteria .
Molecular Mechanism
Sulfaquinoxaline, its parent compound, is known to inhibit the synthesis of nucleic acids and proteins in microorganisms .
Temporal Effects in Laboratory Settings
Studies on Sulfaquinoxaline have shown that it degrades slowly during photolysis compared to the chlorination process .
Dosage Effects in Animal Models
Standard-use sulfonamides, a class that includes Sulfaquinoxaline, are administered at varying dosages depending on the animal species, the specific drug, and other factors .
Metabolic Pathways
Sulfaquinoxaline, its parent compound, is known to be involved in the inhibition of dihydrofolate synthetase, which disrupts the nucleic acid synthesis of bacteria and coccidia .
Transport and Distribution
Studies on biochar have shown that it can influence the geochemical behavior of ionized antibiotics in soils , suggesting potential interactions with transporters or binding proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfaquinoxaline-d4 involves the incorporation of deuterium atoms into the sulfaquinoxaline molecule. One common method includes the reaction of o-phenylenediamine with monoxone in the presence of an alkali ionic liquid and a solid base catalyst . The reaction conditions typically involve controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterium-labeled compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sulfaquinoxaline-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving bacterial resistance and antimicrobial activity.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of veterinary drugs and as a reference standard in analytical chemistry
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline-d4, used for similar antimicrobial purposes.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections and prevent coccidiosis.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic and metabolic studies. This labeling also provides insights into the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1329652-02-9 |
|---|---|
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
304.36 |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
Clé InChI |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Synonymes |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)





